molecular formula C22H19NO4 B2391138 2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 904516-62-7

2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No. B2391138
CAS RN: 904516-62-7
M. Wt: 361.397
InChI Key: CWZJUURDXGSDEV-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide, commonly known as 'BML-210', is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of compounds known as benzofurans, which are known for their diverse biological activities. BML-210 has been studied extensively for its potential use in treating various diseases, and

Scientific Research Applications

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of benzofurans and related compounds has been a focus to explore their potential applications in various fields. For instance, studies have shown the synthesis of β-substituted-α,β-unsaturated amides through β-lithiations of carboxamides, which could be relevant for the modification or synthesis of compounds like "2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide" (Katritzky, Szajda, & Lam, 1993). Such methodologies could be utilized for introducing functional groups or modifying the structure for specific applications.

Biological Activities and Applications

Benzofuran derivatives have been found to exhibit a range of biological activities, which could hint at the applications of structurally similar compounds. For example, dihydrobenzofuran lignans and related compounds have shown potential as antitumor agents that inhibit tubulin polymerization, highlighting the relevance of benzofuran derivatives in cancer research (Pieters et al., 1999). Similarly, compounds isolated from natural sources, such as Jolyna laminarioides, have shown antimicrobial and chymotrypsin inhibitory activity, suggesting the potential of benzofuran derivatives in developing new antimicrobial agents and enzyme inhibitors (Atta-ur-rahman et al., 1997).

Photochromism and Material Science

The study of photochromic diarylethene derivatives with benzofuran groups has shown that these compounds exhibit photochromic reactivity even in the single-crystalline phase, making them interesting for applications in material science, such as in the development of molecular switches and photoresponsive materials (Yamaguchi & Irie, 2005).

properties

IUPAC Name

2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-12(2)22(25)23-20-15-6-4-5-7-17(15)27-21(20)16-11-19(24)26-18-10-13(3)8-9-14(16)18/h4-12H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZJUURDXGSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide

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